molecular formula C18H16N2O2S B5739434 4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

Cat. No.: B5739434
M. Wt: 324.4 g/mol
InChI Key: PWVKQDZEYPTDOE-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-11(2)23-18(15(10)16(19)21)20-17(22)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKQDZEYPTDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene.

    Introduction of the Naphthylcarbonyl Group: The naphthylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using 1-naphthoyl chloride and an appropriate catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the amidation of the thiophene derivative with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-[(1-naphthylcarbonyl)amino]-3-thiophenecarboxylate
  • 2,5-Dimethylthiophene derivatives
  • Naphthyl-substituted thiophenes

Uniqueness

4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the naphthylcarbonyl group and thiophene core makes it a versatile compound for various applications.

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